N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide
Description
N'-Hydroxy-2-(pyridin-3-yl)ethanimidamide is an amidoxime derivative characterized by a pyridine ring at the 3-position and an ethanimidamide backbone. Its synthesis typically involves reacting nitriles with hydroxylamine under basic conditions, as seen in analogs like (Z)-N'-Hydroxy-2-(pyridin-3-yl)acetimidamide (78% yield, m.p. 173°C) .
Properties
IUPAC Name |
N'-hydroxy-2-pyridin-3-ylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)4-6-2-1-3-9-5-6/h1-3,5,11H,4H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEONASHSZKLJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide typically involves the reaction of 2-(pyridin-3-yl)ethanamine with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(pyridin-3-YL)ethanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : The pyridin-3-yl derivative (173°C) has a higher melting point than phenyl analogs (e.g., compound 13 with 4-methoxyphenyl, m.p. 111–112°C ), indicating stronger intermolecular interactions (e.g., π-π stacking) from the pyridine ring.
- Solubility : Methoxy-substituted analogs (e.g., compound 13 ) show improved solubility in polar solvents due to hydrogen bonding , while methylthio derivatives (e.g., (1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide) are poorly water-soluble, favoring organic solvents .
Electronic and Reactivity Profiles
- Electron-Donating Groups : Methoxy groups (compound 13 ) enhance electron density, facilitating electrophilic substitution .
- Pyridine vs. Benzimidazole : The benzimidazole analog (sc-334538) exhibits resonance stabilization and metal coordination capabilities absent in the pyridin-3-yl compound, broadening its application in catalysis .
Biological Activity
N'-Hydroxy-2-(pyridin-3-YL)ethanimidamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group and a pyridine moiety, which are believed to contribute to its biological activity. The presence of these functional groups allows for potential interactions with various biological targets, including enzymes and receptors.
The mechanism of action for this compound is primarily hypothesized based on its structural characteristics:
- Hydrogen Bonding : The hydroxylamine group can form hydrogen bonds with biological macromolecules, influencing their function.
- Receptor Interaction : The pyridine ring may interact with specific receptors or enzymes involved in metabolic pathways, potentially modulating their activity.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating the potential for this compound to be developed as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that compounds containing hydroxylamine functionalities often demonstrate anti-inflammatory effects. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Testing : A study evaluated the efficacy of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL .
- In vitro Anti-inflammatory Study : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in managing inflammatory responses .
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial growth at >50 µg/mL | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines production | |
| Enzyme Interaction | Potential modulation of metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
